
2-(4-Methylpiperidin-2-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpiperidin-2-yl)cyclohexan-1-one is a chemical compound with the molecular formula C12H21NO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperidin-2-yl)cyclohexan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the photochemical method for obtaining bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition is one such method . The resulting moieties can be converted into piperidines by reduction.
Industrial Production Methods: Industrial production of piperidine derivatives often involves catalytic hydrogenation, cyclization, and other multicomponent reactions. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylpiperidin-2-yl)cyclohexan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in these reactions include organocopper reagents, Grignard reagents, and various oxidizing agents. For example, cyclohexenone, a related compound, reacts with organocopper compounds in a 1,4-addition (Michael addition) or with Grignard reagents in a 1,2-addition .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with organocopper reagents typically results in the formation of substituted piperidines .
Scientific Research Applications
2-(4-Methylpiperidin-2-yl)cyclohexan-1-one has various scientific research applications. It is used in the synthesis of biologically active piperidines, which are important in the pharmaceutical industry. Additionally, piperidine derivatives are used in the synthesis of natural products and other complex molecules .
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on receptor sites or enzymes, modulating their activity. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(4-Methylpiperidin-2-yl)cyclohexan-1-one include other piperidine derivatives such as 2-(1-Methylpiperidin-4-yl)ethanamine and 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one .
Uniqueness: What sets this compound apart is its specific structure, which imparts unique chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and other applications .
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-(4-methylpiperidin-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C12H21NO/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14/h9-11,13H,2-8H2,1H3 |
InChI Key |
BCWCDOCBQVEGNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)C2CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



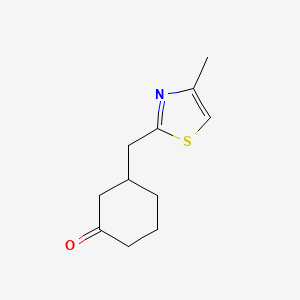
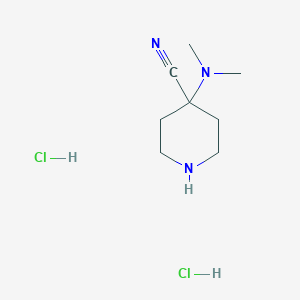
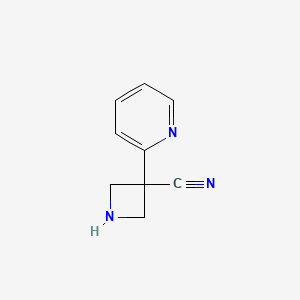
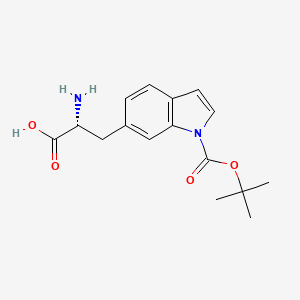
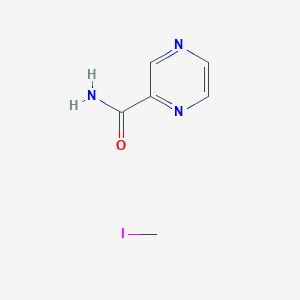
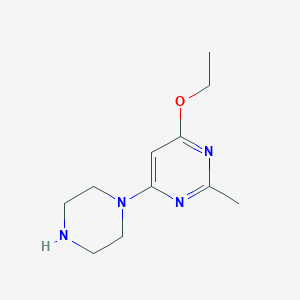
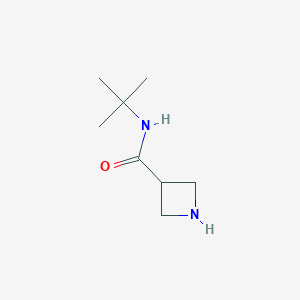
![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine](/img/structure/B13322952.png)
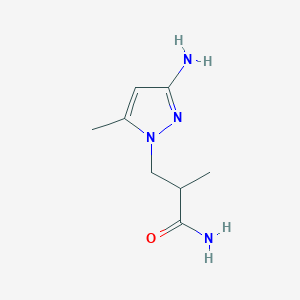
![1-{Pyrazolo[1,5-a]pyrazin-3-yl}butane-1,3-dione](/img/structure/B13322964.png)
![3-Bromo-2-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13322965.png)
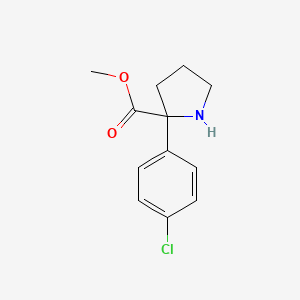
![2-Boc-7-iodo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13323001.png)
